molecular formula C8H5BrClNS B3009351 3-Bromo-2-chlorobenzo[b]thiophen-5-amine CAS No. 1935534-79-4

3-Bromo-2-chlorobenzo[b]thiophen-5-amine

Cat. No.: B3009351
CAS No.: 1935534-79-4
M. Wt: 262.55
InChI Key: VAPZYZLOLKJPCV-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorobenzo[b]thiophen-5-amine is a heterocyclic compound with a molecular formula of C8H5BrClNS and a molecular weight of 262.56 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzo[b]thiophene ring, which is a sulfur-containing aromatic ring system. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and chlorination of benzo[b]thiophene derivatives under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis.

Chemical Reactions Analysis

3-Bromo-2-chlorobenzo[b]thiophen-5-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-chlorobenzo[b]thiophen-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but they often include inhibition or activation of enzymatic functions, leading to therapeutic effects .

Comparison with Similar Compounds

3-Bromo-2-chlorobenzo[b]thiophen-5-amine can be compared with other halogenated benzo[b]thiophene derivatives, such as:

  • 3-Bromo-2-fluorobenzo[b]thiophen-5-amine
  • 3-Chloro-2-bromobenzo[b]thiophen-5-amine
  • 2-Bromo-3-chlorobenzo[b]thiophen-5-amine

These compounds share similar structural features but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

3-bromo-2-chloro-1-benzothiophen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c9-7-5-3-4(11)1-2-6(5)12-8(7)10/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPZYZLOLKJPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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